molecular formula C14H15N3O5S2 B2561706 Methyl 3-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1351597-47-1

Methyl 3-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2561706
CAS No.: 1351597-47-1
M. Wt: 369.41
InChI Key: PCBLHRWJMSVGQJ-UHFFFAOYSA-N
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Description

Methyl 3-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a sulfonyl-containing heterocyclic compound featuring a thiophene backbone substituted with a carboxylate ester at position 2 and a sulfonamide-linked azetidine ring at position 2. This structure combines sulfur-rich motifs (thiophene, sulfonyl) with nitrogen-dense heterocycles (azetidine, oxadiazole), a design strategy often employed in agrochemicals and pharmaceuticals to optimize solubility, target binding, and stability .

Properties

IUPAC Name

methyl 3-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S2/c1-21-14(18)11-10(4-5-23-11)24(19,20)17-6-9(7-17)13-15-12(16-22-13)8-2-3-8/h4-5,8-9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBLHRWJMSVGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining elements from thiophene, oxadiazole, and azetidine moieties. The molecular formula is C₁₃H₁₄N₄O₄S, and it has a molecular weight of approximately 306.34 g/mol. Its structure can be depicted as follows:

Methyl 3 3 3 cyclopropyl 1 2 4 oxadiazol 5 yl azetidin 1 yl sulfonyl thiophene 2 carboxylate\text{Methyl 3 3 3 cyclopropyl 1 2 4 oxadiazol 5 yl azetidin 1 yl sulfonyl thiophene 2 carboxylate}

1. Muscarinic Receptor Modulation

Research indicates that derivatives related to this compound exhibit selective activity on muscarinic receptors. Specifically, the cyclopropyloxadiazole derivative has been characterized as a functionally selective M1 muscarinic receptor partial agonist with antagonist properties at M2 and M3 receptors. This selectivity suggests potential applications in treating conditions like Alzheimer's disease where M1 receptor modulation may enhance cognitive function .

2. Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, certain derivatives have demonstrated significant activity against various strains of bacteria and fungi, indicating their potential as therapeutic agents in infectious diseases .

3. Anticancer Properties

Preliminary studies suggest that the compound may have anticancer effects. The mechanism appears to involve the induction of apoptosis in cancer cell lines through both intrinsic and extrinsic pathways. The compound's ability to inhibit cell proliferation has been noted in various tumor models, including lung and breast cancer cells .

Case Study 1: Muscarinic Receptor Agonism

In a study examining the effects of related compounds on muscarinic receptors, it was found that the cyclopropyloxadiazole derivative exhibited significant agonistic activity at the M1 receptor while demonstrating antagonistic effects at M2 and M3 receptors. This dual action could potentially be harnessed for therapeutic strategies targeting cognitive decline associated with neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on derivatives showed promising results against resistant bacterial strains. For example, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Research Findings

Activity Target Effect Reference
Muscarinic Receptor ModulationM1 ReceptorPartial Agonist
Antimicrobial ActivityVarious BacteriaSignificant inhibition
Anticancer ActivityCancer Cell LinesInduction of apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonylurea Herbicides

The compound shares functional group similarities with sulfonylurea herbicides documented in , such as triflusulfuron methyl , ethametsulfuron methyl , and metsulfuron methyl . These herbicides feature a benzoate or methylbenzoate core linked via sulfonylurea bridges to triazine derivatives. Key differences include:

  • Sulfonamide Linkage : Unlike the sulfonylurea group in herbicides, the target employs a sulfonamide tether to an azetidine ring, reducing hydrogen-bonding capacity but increasing rigidity.
  • Heterocyclic Substituents : The 1,2,4-oxadiazole-azetidine system replaces triazine rings, likely influencing steric bulk and metabolic pathways (e.g., resistance to hydrolytic cleavage) .

Comparison with Sulfur-Containing Heterocycles

describes a pyrazole derivative, 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , which shares sulfur-based functionalization. Key contrasts include:

  • Sulfur Position : The target’s sulfonyl group is part of a sulfonamide linker, whereas the pyrazole derivative contains a sulfanyl (thioether) group, which is less polar and more prone to oxidation.

Physicochemical Profile (Theoretical)

Property Target Compound Sulfonylurea Herbicides (e.g., Metsulfuron Methyl) Pyrazole Derivative ()
Molecular Weight ~425 g/mol (estimated) ~381 g/mol ~308 g/mol
LogP ~2.5 (predicted) ~1.8–2.2 ~3.1 (estimated)
Solubility Moderate (polar groups) High (sulfonylurea H-bond donors) Low (hydrophobic substituents)
Key Functional Groups Sulfonamide, oxadiazole Sulfonylurea, triazine Sulfanyl, trifluoromethyl

Research Findings and Limitations

  • Structural Analysis : Tools like SHELX () enable precise determination of bond angles and conformations. For example, the azetidine’s four-membered ring likely adopts a puckered conformation, affecting intermolecular interactions .
  • Data Gaps: No direct biological data for the target compound are available in the provided evidence. Comparisons rely on extrapolations from structural analogues.

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